N-(Butoxymethyl)aniline
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Overview
Description
N-(Butoxymethyl)aniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by an aryl group. This compound is characterized by the presence of a butoxymethyl group attached to the nitrogen atom of an aniline molecule. It is used in various chemical processes and has applications in different fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Butoxymethyl)aniline can be achieved through several methods. One common approach involves the reaction of aniline with butoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the base facilitating the nucleophilic substitution of the chloride by the aniline.
Another method involves the use of butoxymethyl bromide instead of the chloride, with similar reaction conditions. The choice of halide can affect the reaction rate and yield, with bromides generally being more reactive than chlorides.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction is typically carried out in a solvent such as toluene or dichloromethane to enhance the solubility of the reactants and products. The use of catalysts, such as phase-transfer catalysts, can also improve the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
N-(Butoxymethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: this compound can participate in electrophilic aromatic substitution reactions, where the aromatic ring undergoes substitution by electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
N-(Butoxymethyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(Butoxymethyl)aniline involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also undergo oxidation and reduction reactions, which can alter its chemical structure and properties. The specific pathways and targets depend on the context of its use and the conditions under which it is applied.
Comparison with Similar Compounds
N-(Butoxymethyl)aniline can be compared with other similar compounds, such as:
N-Methylaniline: This compound has a methyl group instead of a butoxymethyl group, leading to different reactivity and applications.
N-Ethylaniline: Similar to this compound, but with an ethyl group, affecting its chemical properties and uses.
N-Phenylaniline:
The uniqueness of this compound lies in its specific functional group, which imparts distinct chemical properties and reactivity compared to other aniline derivatives.
Properties
CAS No. |
116472-03-8 |
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Molecular Formula |
C11H17NO |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
N-(butoxymethyl)aniline |
InChI |
InChI=1S/C11H17NO/c1-2-3-9-13-10-12-11-7-5-4-6-8-11/h4-8,12H,2-3,9-10H2,1H3 |
InChI Key |
CLUISJNSBXHWCV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCNC1=CC=CC=C1 |
Origin of Product |
United States |
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